molecular formula C8H18N2O2 B13353027 (3S,4R)-4-{[2-(dimethylamino)ethyl]amino}oxolan-3-ol

(3S,4R)-4-{[2-(dimethylamino)ethyl]amino}oxolan-3-ol

Cat. No.: B13353027
M. Wt: 174.24 g/mol
InChI Key: UGMJDIFTAZDZRD-HTQZYQBOSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(3S,4R)-4-{[2-(Dimethylamino)ethyl]amino}oxolan-3-ol is a chiral oxolane (tetrahydrofuran) derivative featuring a hydroxyl group at the 3-position and a dimethylaminoethylamino substituent at the 4-position. The stereochemistry (3S,4R) and the presence of both polar (hydroxyl, amino) and lipophilic (dimethylamino) groups make this compound a versatile intermediate in pharmaceutical synthesis and materials science. Its structure enables hydrogen bonding and pH-dependent solubility, which are critical for applications in drug delivery and catalysis .

Properties

Molecular Formula

C8H18N2O2

Molecular Weight

174.24 g/mol

IUPAC Name

(3S,4R)-4-[2-(dimethylamino)ethylamino]oxolan-3-ol

InChI

InChI=1S/C8H18N2O2/c1-10(2)4-3-9-7-5-12-6-8(7)11/h7-9,11H,3-6H2,1-2H3/t7-,8-/m1/s1

InChI Key

UGMJDIFTAZDZRD-HTQZYQBOSA-N

Isomeric SMILES

CN(C)CCN[C@@H]1COC[C@H]1O

Canonical SMILES

CN(C)CCNC1COCC1O

Origin of Product

United States

Preparation Methods

General Synthetic Strategy

The synthesis of this compound typically involves the following key steps:

  • Construction of the oxolane (tetrahydrofuran) ring with controlled stereochemistry.
  • Introduction of the hydroxyl group at the 3-position.
  • Installation of the amino substituent at the 4-position, specifically the 2-(dimethylamino)ethylamino moiety.

Starting Materials and Key Intermediates

  • Commercially available 2-deoxy-D-ribose is frequently employed as a chiral starting material to generate the oxolane ring system with desired stereochemistry, as demonstrated in related oxolane derivatives synthesis.
  • Reduction of 2-deoxy-D-ribose to ribitol via sodium borohydride yields an intermediate suitable for further ring closure and functionalization with high yield (>90%).
  • Subsequent dehydration and cyclization under acidic conditions (e.g., 2 M HCl) afford the oxolane ring with hydroxyl substitution at the 3-position.

Amination Procedures

  • The amino substituent introduction at the 4-position is commonly achieved via nucleophilic substitution or reductive amination strategies.
  • For the specific 2-(dimethylamino)ethylamino group, a two-step approach is often employed:
  • Alternatively, reductive amination using an aldehyde intermediate at C-4 and dimethylaminoethylamine under reducing conditions can be used to achieve the desired substitution with stereochemical control.

Representative Synthetic Route Example

Step Reagents/Conditions Description Yield (%)
1 Sodium borohydride, aqueous medium Reduction of 2-deoxy-D-ribose to ribitol >90
2 2 M HCl, aqueous, heat Dehydration and cyclization to (2R,3S)-2-(hydroxymethyl)oxolan-3-ol 75–85
3 Tosyl chloride, pyridine Activation of hydroxyl group at C-4 to tosylate 80–90 (typical literature yields)
4 2-(dimethylamino)ethylamine, solvent (e.g., DMF), heat Nucleophilic substitution to install amino substituent 70–85 (literature reported)

Stereochemical Considerations

  • The stereochemistry at C-3 and C-4 is preserved through the synthetic steps by starting from chiral precursors and using stereoselective reactions.
  • The use of chiral pool starting materials like 2-deoxy-D-ribose ensures the (3S,4R) configuration is retained or achieved via inversion strategies if necessary.

In-Depth Research Findings

Spectroscopic Characterization

  • Nuclear Magnetic Resonance (NMR) spectroscopy (1H, 13C) confirms the stereochemistry and substitution pattern, with characteristic oxolane ring signals and amino substituent resonances.
  • Mass spectrometry validates the molecular weight consistent with the formula C8H18N2O2.
  • Infrared spectroscopy identifies hydroxyl and amine functional groups.

Purity and Yield Optimization

  • Chromatographic purification (e.g., silica gel chromatography) is essential to isolate the pure stereoisomer.
  • Reaction conditions such as temperature, solvent choice, and reagent equivalents are optimized to maximize yield and stereochemical integrity.

Data Table: Summary of Preparation Parameters

Parameter Details Reference/Notes
Starting material 2-deoxy-D-ribose Commercially available
Reduction reagent Sodium borohydride >90% yield
Cyclization conditions 2 M HCl, aqueous, heat 75–85% yield
Activation reagent Tosyl chloride, pyridine Typical yields 80–90%
Amination reagent 2-(dimethylamino)ethylamine 70–85% yield
Purification method Silica gel chromatography Standard practice
Stereochemical outcome (3S,4R) configuration maintained Chiral pool synthesis
Analytical methods NMR, MS, IR Confirm structure and purity

Chemical Reactions Analysis

Types of Reactions

(3S,4R)-4-((2-(Dimethylamino)ethyl)amino)tetrahydrofuran-3-ol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or ketones.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Alkyl halides, acyl chlorides.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

(3S,4R)-4-{[2-(dimethylamino)ethyl]amino}oxolan-3-ol is a chiral organic compound that features a five-membered oxolane (tetrahydrofuran) ring, further characterized by a hydroxyl group and a dimethylaminoethyl substituent. The stereochemistry is specifically arranged at the 3 and 4 positions of the oxolane ring. The presence of the dimethylamino group indicates potential interactions with biological systems, because this functional group is commonly found in many pharmacologically active compounds.

Chemical Reactivity
this compound can undergo various types of reactions, which is critical for understanding its potential transformations in biological systems and synthetic applications.

Potential Biological Activities
Computer-aided predictions suggest that this compound may interact with multiple biological targets, potentially influencing metabolic pathways or exhibiting therapeutic effects. Compounds with similar structures often show activity against neurotransmitter receptors or enzymes involved in metabolic processes.

Synthetic Routes
Several synthetic routes can be employed to produce this compound, allowing for the efficient synthesis of this compound while maintaining its stereochemical integrity.

Potential Applications
The potential applications of this compound are diverse. Interaction studies involving this compound focus on its binding affinity to various biological targets. Techniques such as surface plasmon resonance and isothermal titration calorimetry can elucidate these interactions. Predictive models suggest that this compound may interact with neurotransmitter receptors or enzymes involved in metabolic pathways, which could inform its potential therapeutic uses.

Structural Similarities
Several compounds share structural similarities with this compound, each exhibiting unique properties and activities:

Compound NameStructural FeaturesBiological Activity
(1R,2S)-1-amino-2-methylcyclopentanolCyclopentane ring with amino and hydroxyl groupsNeurotransmitter modulation
(2S)-2-amino-1-butanolStraight-chain amino alcoholAntidepressant effects
(S)-(+)-N,N-DimethylphenylethylamineDimethylamine with phenyl substituentStimulant and appetite suppressant
(R)-N,N-DimethyltryptamineTryptamine structure with dimethylamineHallucinogenic effects

Mechanism of Action

The mechanism of action of (3S,4R)-4-((2-(Dimethylamino)ethyl)amino)tetrahydrofuran-3-ol involves its interaction with specific molecular targets. The compound may act as an agonist or antagonist at certain receptors, modulating biological pathways. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparison

Compound Name Molecular Formula Molecular Weight Key Substituents Notable Properties
(3S,4R)-4-{[2-(Dimethylamino)ethyl]amino}oxolan-3-ol C₈H₁₇N₃O₂ ~187.24 -OH, -NH-(CH₂)₂-N(CH₃)₂ High polarity, pH-sensitive solubility
(3S,4R)-4-[(2-Aminoethyl)amino]oxolan-3-ol C₆H₁₄N₂O₂ 146.19 -OH, -NH-(CH₂)₂-NH₂ Lower lipophilicity, reduced steric hindrance
Ethyl 4-(Dimethylamino)benzoate C₁₁H₁₅NO₂ 193.24 -COOEt, -N(CH₃)₂ (aromatic) High reactivity in polymerization
2-(Dimethylamino)ethyl Methacrylate C₈H₁₅NO₂ 157.21 -COOCH₂CH₂N(CH₃)₂ Lower thermal stability

Key Findings:

Reactivity in Polymer Systems: Ethyl 4-(dimethylamino)benzoate exhibits a higher degree of conversion in resin cements compared to 2-(dimethylamino)ethyl methacrylate, attributed to its aromatic dimethylamino group enhancing electron donation . This suggests that the positioning of the dimethylamino group (aliphatic vs. aromatic) significantly impacts reactivity.

Biological Activity: Azithromycin derivatives (e.g., ) incorporate dimethylamino groups on oxane rings, enhancing antibacterial activity through improved cellular uptake. While structurally distinct, this highlights the role of dimethylamino groups in pharmacokinetics .

Research Implications

  • Pharmaceutical Applications: The dimethylaminoethylamino group in the target compound may improve blood-brain barrier penetration compared to simpler aminoethyl derivatives, making it a candidate for CNS-targeted drugs.
  • Material Science: Its pH-sensitive solubility could be exploited in smart polymers or drug-eluting coatings, though its thermal stability requires further evaluation against analogs like 2-(dimethylamino)ethyl methacrylate .

Biological Activity

(3S,4R)-4-{[2-(dimethylamino)ethyl]amino}oxolan-3-ol, a chiral organic compound featuring a five-membered oxolane ring, has garnered attention in medicinal chemistry due to its potential biological activities. The compound's unique structure, characterized by a hydroxyl group and a dimethylaminoethyl substituent, suggests interactions with various biological systems, particularly in pharmacology.

Structural Characteristics

The molecular formula of this compound is C₈H₁₈N₂O₂, with a molecular weight of 174.24 g/mol. Its stereochemistry is defined by the specific arrangement of atoms at the 3 and 4 positions of the oxolane ring, which may influence its biological activity.

PropertyValue
Molecular FormulaC₈H₁₈N₂O₂
Molecular Weight174.24 g/mol
CAS Number1933496-90-2

Biological Activity Overview

Research indicates that this compound may exhibit various biological activities based on its structural characteristics. Here are some key findings:

  • Neurotransmitter Interaction : Similar compounds have shown activity against neurotransmitter receptors, suggesting that this compound may modulate neurotransmitter systems, potentially influencing mood and cognitive functions.
  • Enzymatic Inhibition : The compound may interact with enzymes involved in metabolic pathways. For instance, it could inhibit dihydrofolate reductase (DHFR), a target for several therapeutic agents . This inhibition can disrupt DNA synthesis and cellular replication processes.
  • Antidepressant Effects : Compounds with similar dimethylamino groups have been associated with antidepressant properties. Thus, this compound might also exhibit such effects through its interaction with serotonin or norepinephrine pathways .

The mechanism of action for this compound likely involves:

  • Binding to Receptors : The dimethylamino group can facilitate binding to various receptors in the central nervous system.
  • Enzyme Modulation : By inhibiting key enzymes like DHFR, the compound could alter metabolic pathways critical for cell proliferation and function.

Case Studies and Research Findings

Several studies have explored the biological effects of compounds related to this compound:

  • Inhibition Studies : Research has demonstrated that compounds with similar structures can inhibit the secretion of virulence factors in pathogenic bacteria by affecting their type III secretion systems (T3SS). This suggests potential applications in antimicrobial therapy .
  • Pharmacological Screening : In vitro assays have indicated that the compound may reduce cell viability in certain cancer cell lines by disrupting metabolic functions essential for tumor growth .

Q & A

Q. What are the optimal synthetic routes for achieving high enantiomeric purity of (3S,4R)-4-{[2-(dimethylamino)ethyl]amino}oxolan-3-ol?

  • Methodological Answer : Enantioselective synthesis can be achieved via asymmetric catalysis or enzymatic resolution. For chiral centers at C3 and C4, Sharpless epoxidation or Jacobsen kinetic resolution may be applied. Chiral auxiliaries (e.g., Evans oxazolidinones) can direct stereochemistry during amide bond formation. Purification via chiral HPLC (using polysaccharide-based columns) or crystallization with resolving agents (e.g., tartaric acid derivatives) ensures enantiomeric excess >99% .

Q. How can structural elucidation of this compound be validated using spectroscopic techniques?

  • Methodological Answer :
  • NMR : Assign stereochemistry using 1H^1H-1H^1H COSY and NOESY to confirm spatial proximity of protons (e.g., coupling between C3-OH and C4-amino groups).
  • X-ray Crystallography : Resolve absolute configuration by single-crystal analysis (e.g., using Mo-Kα radiation).
  • Mass Spectrometry : High-resolution ESI-MS confirms molecular formula (e.g., [M+H]+^+ at m/z calculated for C8_8H17_{17}N2_2O2_2).
    Cross-validate spectral data with NIST Chemistry WebBook or computational predictions .

Q. What analytical methods are recommended for quantifying impurities in synthesized batches?

  • Methodological Answer : Use reversed-phase HPLC (C18 column, 0.1% TFA in water/acetonitrile gradient) coupled with UV detection (210 nm). For trace impurities (<0.1%), LC-MS/MS in MRM mode enhances sensitivity. Reference standards (e.g., diastereomers or des-methyl analogs) aid peak identification. Method validation follows ICH Q2(R1) guidelines for linearity, LOD, and LOQ .

Advanced Research Questions

Q. How can molecular docking predict the interaction of this compound with neurological targets (e.g., GPCRs)?

  • Methodological Answer :
  • Target Preparation : Retrieve the 3D structure of the target (e.g., α2_2-adrenergic receptor, PDB ID: 6VMS) and optimize protonation states using tools like PROPKA.
  • Ligand Preparation : Generate the compound’s 3D conformer (InChIKey: UFFFFORCHIKZSY-YSECKRNDSA-N) and assign partial charges via AM1-BCC.
  • Docking : Use AutoDock Vina or Schrödinger Glide with flexible side chains in the binding pocket. Validate poses with MD simulations (NAMD/GROMACS) and MM-GBSA binding energy calculations .

Q. What in vitro pharmacological assays are suitable for evaluating its bioactivity?

  • Methodological Answer :
  • Receptor Binding Assays : Radioligand competition assays (e.g., 3H^3H-clonidine displacement for α2_2-adrenergic receptors).
  • Functional Assays : cAMP inhibition in HEK293 cells transfected with target receptors.
  • Dose-Response Analysis : Fit data to a four-parameter logistic model (GraphPad Prism) to calculate IC50_{50} and Hill slopes. Include positive controls (e.g., dexmedetomidine) and statistical validation via ANOVA with post-hoc tests .

Q. How do storage conditions impact the compound’s stability in aqueous buffers?

  • Methodological Answer : Conduct accelerated stability studies:
  • Temperature : Store aliquots at 4°C, 25°C, and 40°C for 0–30 days.
  • pH : Test phosphate buffers (pH 3.0, 7.4, 9.0).
    Analyze degradation via UPLC-PDA at 254 nm. Use Arrhenius kinetics (Q10Q_{10}) to extrapolate shelf life. Degradation products are identified via LC-QTOF-MS and compared to forced degradation samples (e.g., oxidative stress with H2_2O2_2) .

Q. What strategies mitigate batch-to-batch variability in large-scale synthesis?

  • Methodological Answer :
  • Process Analytical Technology (PAT) : Implement inline FTIR or Raman spectroscopy to monitor reaction progress (e.g., amine coupling).
  • Design of Experiments (DoE) : Optimize parameters (temperature, catalyst loading) using a central composite design.
  • Critical Quality Attributes (CQAs) : Control residual solvents (ICH Q3C limits) and enantiomeric purity via periodic chiral SFC analysis .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.